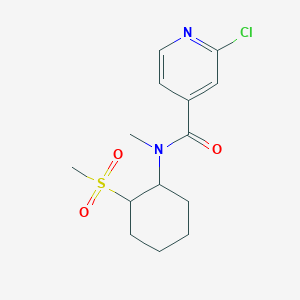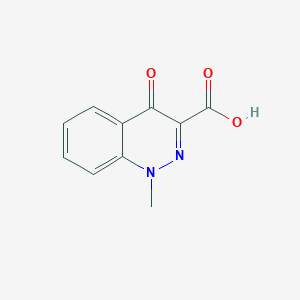![molecular formula C18H21N5O4 B2550499 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396748-45-0](/img/structure/B2550499.png)
N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of key intermediates that are coupled with appropriate amines. For instance, in the synthesis of 3-ethoxyquinoxalin-2-carboxamides, 3-ethoxyquinoxalin-2-carboxylic acid is used as a key intermediate and is coupled with amines in the presence of EDC·HCl and HOBt to yield the desired carboxamides . Similarly, the synthesis of 1,2,4-triazole derivatives starts from ester ethoxycarbonylhydrazones reacting with primary amines, and further chemical transformations lead to various triazole compounds . These methods suggest that the compound of interest could potentially be synthesized through similar amine coupling strategies, using appropriate intermediates and reagents.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is crucial for the biological activity of these compounds. The papers do not provide specific details on the molecular structure of N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, but the general structure of triazole derivatives can be inferred to play a significant role in their function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives often include the formation of Schiff bases and Mannich base derivatives, which are common reactions in the synthesis of heterocyclic compounds . These reactions typically involve the condensation of an aldehyde or ketone with an amine, followed by further derivatization. The compound of interest may also undergo similar reactions during its synthesis or as part of its chemical reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents and structure. The papers provided do not detail the properties of the exact compound , but they do mention that some of the synthesized compounds exhibit good to moderate antimicrobial activities . This suggests that the compound of interest may also possess biological activity, which could be explored further in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A series of studies highlight the synthesis and evaluation of various triazole derivatives for their antimicrobial and antifungal properties. Among these, compounds featuring triazole cores have been synthesized and tested against a range of microbial strains. For instance, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds exhibiting good to moderate activities against tested microorganisms. Similarly, Fandaklı et al. (2012) synthesized 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity, noting that certain Mannich bases demonstrated good activity against the test microorganisms compared with ampicillin. These studies underscore the potential of triazole derivatives as bases for developing new antimicrobial agents (Bektaş et al., 2007); (Fandaklı et al., 2012).
Antioxidant Properties
The antioxidant activity of triazole derivatives also represents a significant area of research. Brahmi et al. (2018) synthesized a new series of semicarbazone-triazole hybrid derivatives and conducted in vitro antioxidant activity tests. Compounds showed excellent scavenging ability, particularly against 1,1-diphenyl-2-picrylhydrazyl radical and 2,2′-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid), highlighting their potential as potent antioxidant agents. This study provides insights into the structural features contributing to the antioxidant activity of triazole derivatives and underscores their potential in developing new antioxidant drugs (Brahmi et al., 2018).
Pharmacological Evaluation
Research into the pharmacological applications of triazole derivatives includes the evaluation of their properties as serotonin receptor antagonists. Mahesh et al. (2011) discovered that certain 5-HT(3) receptor antagonists, derived from structurally novel compounds, exhibit antidepressant-like activity in forced swim tests, demonstrating the therapeutic potential of triazole derivatives in treating depression. This research emphasizes the importance of triazole compounds in developing new pharmacological agents with potential applications in mental health (Mahesh et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-14(12(2)27-21-11)8-19-18(25)15-9-23(22-20-15)10-16(24)13-6-4-5-7-17(13)26-3/h4-7,9,16,24H,8,10H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFJCGDNYYREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

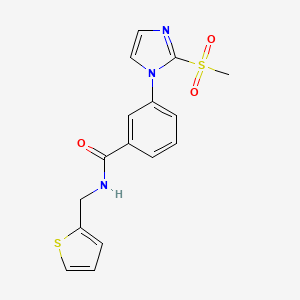
![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)
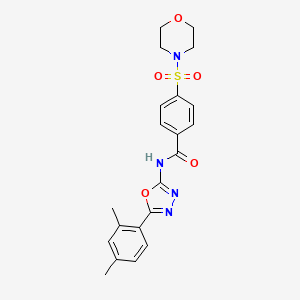

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)
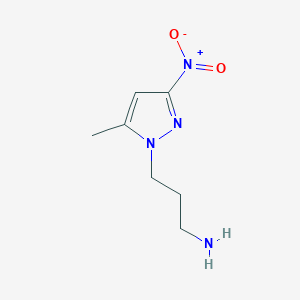
![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)
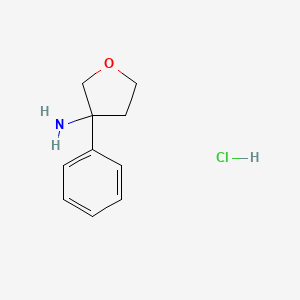
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)
